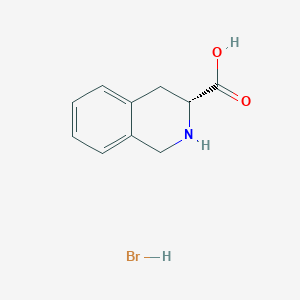
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in various natural products and therapeutic agents. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as isoquinoline derivatives.
Reduction: The isoquinoline derivative undergoes reduction to form the tetrahydroisoquinoline core.
Resolution: The racemic mixture is resolved to obtain the (3R)-enantiomer.
Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance efficiency.
化学反応の分析
Types of Reactions
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further reduce the compound to simpler amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Simpler amines.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
科学的研究の応用
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.
Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the carboxylic acid group.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar to the compound but without the hydrobromide salt form.
Isoquinoline: A related compound with a different degree of saturation and functional groups.
Uniqueness
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide is unique due to its specific stereochemistry and the presence of both the carboxylic acid group and the hydrobromide salt. This combination enhances its solubility, stability, and potential biological activity, making it a valuable compound for research and industrial applications.
生物活性
(3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid; hydrobromide (CAS No. 74163-81-8) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
- Molecular Formula : C10H11NO2
- Molecular Weight : 177.20 g/mol
- CAS Number : 74163-81-8
- Boiling Point : Not specified
- Solubility : High gastrointestinal absorption, not permeant across the blood-brain barrier (BBB) .
Nitric Oxide Synthase Inhibition
One of the significant biological activities of (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is its role as a nitric oxide synthase (NOS) inhibitor. Research indicates that this compound binds to the heme iron of NOS enzymes, effectively blocking the conversion of L-arginine to nitric oxide. This inhibition has implications for conditions characterized by excessive nitric oxide production, such as inflammation and certain neurodegenerative diseases .
Chloride Transport Modulation
A series of diamides derived from this compound have been shown to enhance chloride transport in cells with mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. These modifications resulted in improved potency—some analogs exhibited effective concentrations (EC50) below 10 nM in cellular assays . This suggests potential applications in treating cystic fibrosis.
Study 1: NOS Inhibition and Neuroprotection
In a study investigating neuroprotective effects, (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was administered in models of neuroinflammation. The results demonstrated a reduction in neuronal death and inflammation markers, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Study 2: Cystic Fibrosis Treatment
A follow-up study focused on the efficacy of modified derivatives of (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in enhancing chloride transport in CFTR-deficient cells. The findings revealed that specific modifications significantly increased chloride transport activity and improved cell viability under stress conditions .
Comparative Analysis of Biological Activity
| Compound | Activity | EC50 Value | Mechanism |
|---|---|---|---|
| (3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | NOS Inhibition | N/A | Heme binding |
| Diamides derived from (3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Chloride Transport Enhancement | <10 nM | CFTR modulation |
特性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC名 |
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m1./s1 |
InChIキー |
JCPYSZVJRRFVQW-SBSPUUFOSA-N |
異性体SMILES |
C1[C@@H](NCC2=CC=CC=C21)C(=O)O.Br |
正規SMILES |
C1C(NCC2=CC=CC=C21)C(=O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















